8-bromo-3,4-dihydro-1H-2-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is a chemical compound with the molecular formula C9H9BrO It is a derivative of benzopyran, featuring a bromine atom at the 8th position and a ketone group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one typically involves the bromination of 3,4-dihydro-1H-2-benzopyran-4-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol, resulting in the formation of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include compounds with additional oxygen-containing functional groups.
Reduction Reactions: The major product is 8-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.
Scientific Research Applications
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, this compound is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in various industrial processes.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
8-bromo-3,4-dihydro-1H-2-benzopyran: Lacks the ketone group at the 4th position.
3,4-dihydro-1H-2-benzopyran-4-one: Lacks the bromine atom at the 8th position.
8-hydroxy-3,4-dihydro-1H-2-benzopyran-4-one: Features a hydroxyl group instead of a bromine atom at the 8th position.
Uniqueness
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical and biological properties
Properties
CAS No. |
1260803-24-4 |
---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.